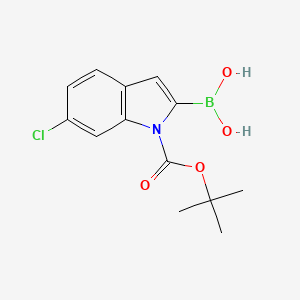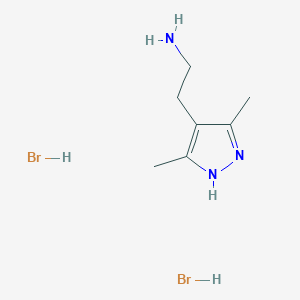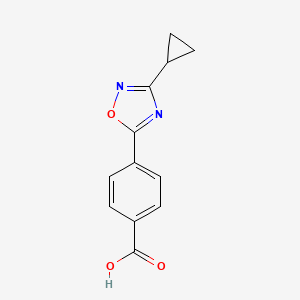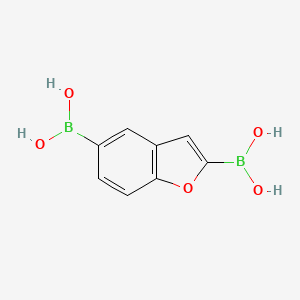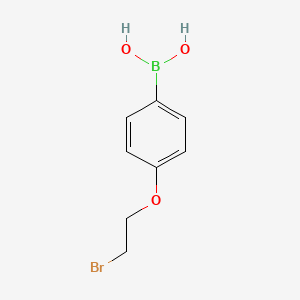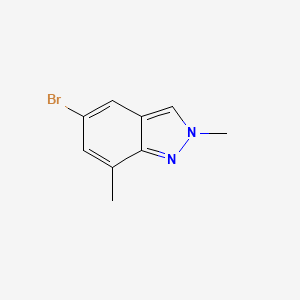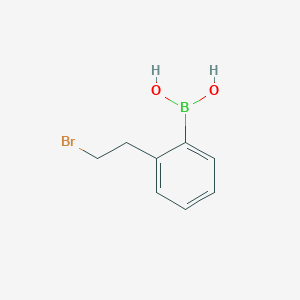
(2-(2-溴乙基)苯基)硼酸
描述
(2-(2-Bromoethyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C8H10BBrO2 . It consists of a phenyl ring substituted with a bromoethyl group and a boronic acid functional group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
科学研究应用
(2-(2-Bromoethyl)phenyl)boronic acid: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the development of bioconjugation techniques for labeling biomolecules.
Industry: It is used in the production of advanced materials and polymers.
作用机制
Target of Action
Boronic acids and their derivatives, including phenylboronic acids, are known to interact with various biological targets, particularly proteins and enzymes that contain diol-containing side chains .
Mode of Action
The mode of action of 2-(2-Bromoethyl)phenylboronic acid is likely related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols, a functional group present in many biological molecules . This allows boronic acids to interact with a variety of biological targets. In the context of the Suzuki-Miyaura cross-coupling reaction, 2-(2-Bromoethyl)phenylboronic acid can participate in transmetalation, a process where it transfers its organic group to a palladium (II) complex .
Biochemical Pathways
Boronic acids are known to interact with saccharides, which are key components of many biological pathways . For instance, phenylboronic acid has been used for saccharides detection .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
Boronic acids have been used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Action Environment
The action of 2-(2-Bromoethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of boronic acids and their rate of hydrolysis . Additionally, the presence of diol-containing compounds can influence the compound’s ability to interact with its targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Bromoethyl)phenyl)boronic acid typically involves the reaction of 2-bromoethylbenzene with a boronic acid derivative under specific conditions. One common method is the Boronic Acid Exchange Reaction , where a boronic acid ester is reacted with 2-bromoethylbenzene in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process may involve multiple purification steps to achieve the desired purity level.
化学反应分析
(2-(2-Bromoethyl)phenyl)boronic acid: undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromoethyl group can be reduced to form ethyl groups.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters, borates.
Reduction: Ethyl groups.
Substitution: Various substituted phenyl compounds.
相似化合物的比较
Phenylboronic acid
2-Bromomethylphenylboronic acid
4-Bromomethylphenylboronic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
[2-(2-bromoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPVXKZTNMWBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657135 | |
| Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-82-0 | |
| Record name | B-[2-(2-Bromoethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




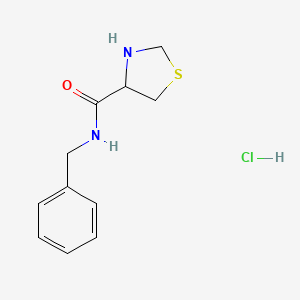
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
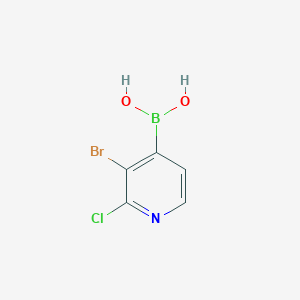
![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
